molecular formula C14H20 B13969789 1-Ethenyl-4-hexylbenzene

1-Ethenyl-4-hexylbenzene

Cat. No.: B13969789
M. Wt: 188.31 g/mol
InChI Key: LCNAQVGAHQVWIN-UHFFFAOYSA-N
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Description

1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

1-Ethenyl-4-hexylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers

Comparison with Similar Compounds

1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:

    1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.

    1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-ethenyl-4-hexylbenzene

InChI

InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3

InChI Key

LCNAQVGAHQVWIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=C

Origin of Product

United States

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